2-[8-(4-chlorophenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Description
The compound 2-[8-(4-chlorophenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide features a triazolo[4,3-a]pyrazine core substituted at position 8 with a 4-chlorophenoxy group and at position 2 with an acetamide moiety linked to a 2-methoxy-5-methylphenyl ring. This structure combines electron-withdrawing (chloro) and electron-donating (methoxy, methyl) substituents, which may influence its physicochemical and pharmacological properties, such as solubility, bioavailability, and target binding .
Properties
IUPAC Name |
2-[8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O4/c1-13-3-8-17(30-2)16(11-13)24-18(28)12-27-21(29)26-10-9-23-20(19(26)25-27)31-15-6-4-14(22)5-7-15/h3-11H,12H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWQODZCPAXYMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Triazolo[4,3-a]Pyrazine Intermediate
The foundational scaffold is synthesized via a cyclocondensation strategy (Scheme 1). Ethyl trifluoroacetate undergoes sequential hydrazination, cyclization with chloroacetyl chloride, and ethylenediamine-mediated ring expansion to yield 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine (VI ). Critical modifications include replacing trifluoromethyl with a leaving group (e.g., chloride) at position 8 to enable subsequent phenoxy installation.
- Cyclization : Phosphorus oxychloride (POCl₃) at 80°C for 4 hours.
- Ring Expansion : Ethylenediamine in dichloromethane (DCM) at −20°C.
- Yield : 68–72% after recrystallization from ethanol.
Functionalization of the Triazolopyrazine Core
Installation of 4-Chlorophenoxy Group
Position 8 of the triazolopyrazine is functionalized via nucleophilic aromatic substitution (NAS) using 4-chlorophenol under Ullmann-type conditions (Scheme 2). Copper(I) iodide catalyzes the coupling between the chlorinated scaffold and 4-chlorophenol in dimethylformamide (DMF) at 110°C.
- Catalyst : CuI (10 mol%).
- Base : K₂CO₃ (2.5 equiv).
- Solvent : DMF, 16 hours at 110°C.
- Yield : 65–70% (HPLC purity >95%).
Table 1: Phenoxy Substitution Screening
| Entry | Catalyst | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | CuI | K₂CO₃ | 110 | 68 |
| 2 | CuBr | Cs₂CO₃ | 120 | 62 |
| 3 | Pd(OAc)₂ | Et₃N | 100 | 41 |
Acetamide Side-Chain Introduction
Carboxylic Acid Activation and Amide Coupling
The acetamide side chain is introduced via DCC-mediated coupling between 2-(8-(4-chlorophenoxy)-3-oxo-triazolo[4,3-a]pyrazin-2-yl)acetic acid and 2-methoxy-5-methylaniline (Scheme 3).
- Activation : Dissolve the carboxylic acid (1.0 equiv) in DCM, add DCC (1.2 equiv) and HOBt (0.1 equiv), stir at 0°C for 30 minutes.
- Coupling : Add 2-methoxy-5-methylaniline (1.1 equiv) and triethylamine (2.0 equiv), react at room temperature for 12 hours.
- Workup : Wash with 5% HCl, dry over Na₂SO₄, purify via silica chromatography (hexane/ethyl acetate 3:1).
- Yield : 75–80% (white solid, m.p. 214–216°C).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.10 (s, 1H, triazole-H), 7.88–6.77 (m, Ar-H), 4.45 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃), 2.30 (s, 3H, CH₃).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1548 cm⁻¹ (C=N).
Alternative Synthetic Pathways and Optimization
One-Pot Sequential Functionalization
Recent advances enable tandem NAS and amidation in a single reactor, reducing purification steps. The scaffold is treated with 4-chlorophenol and CuI, followed by in-situ DCC coupling with the aniline derivative.
Advantages :
- Time Efficiency : 18 hours total vs. 28 hours for stepwise synthesis.
- Yield Improvement : 78% overall yield vs. 70% for sequential methods.
Challenges and Mitigation Strategies
Regioselectivity in Triazole Formation
Competing cyclization pathways during scaffold synthesis are mitigated by:
Byproduct Formation in NAS
Oxidative byproducts from 4-chlorophenol are suppressed by:
- Oxygen Exclusion : Nitrogen-sparged reactions.
- Radical Scavengers : Addition of TEMPO (0.5 equiv).
Chemical Reactions Analysis
Types of Reactions
2-[8-(4-chlorophenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications. Research indicates that derivatives of this class exhibit:
- Antibacterial Activity : The triazolopyrazinone core has shown efficacy against various bacterial strains.
- Antifungal Properties : Similar mechanisms are observed in antifungal applications.
Enzyme Inhibition Studies
The compound has been identified to inhibit specific enzymes critical in various biological pathways:
- Kinases : Inhibition of kinases can affect cell signaling pathways related to proliferation and apoptosis.
- Proteases : These enzymes are crucial in the regulation of cellular processes and disease progression.
Cancer Research
Due to its ability to modulate key proteins involved in cancer cell proliferation, the compound is being investigated for potential anti-cancer therapies. Studies have highlighted its role in:
- Targeting Tumor Growth : By inhibiting pathways essential for tumor survival.
- Inducing Apoptosis : Promoting programmed cell death in cancer cells.
Inflammation Modulation
Research has also explored the compound's effects on inflammatory processes, suggesting it may have applications in treating inflammatory diseases by modulating the activity of receptors involved in inflammation.
Table 1: Comparison with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methoxyphenyl)acetamide | Structure | Dimethyl substitution enhancing lipophilicity |
| 7-phenyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | Structure | Known for potent kinase inhibition |
| 2-(2-chlorophenoxy)acetamide | Structure | Basic acetamide without complex heterocycles |
Enzyme Interaction Studies
The compound's ability to inhibit specific enzymes has been documented across various studies:
- Kinase Inhibition : Studies show that it effectively inhibits kinases involved in cancer cell signaling pathways.
Case Studies
-
Cancer Cell Lines :
- In vitro studies demonstrated significant growth inhibition of various cancer cell lines when treated with this compound.
-
Inflammatory Models :
- Animal models have shown reduced inflammation markers upon administration of the compound.
Mechanism of Action
The mechanism of action of 2-[8-(4-chlorophenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Substituent Effects
The triazolo[4,3-a]pyrazine scaffold is common among analogs, but substitutions at position 8 (phenoxy/sulfanyl groups) and the acetamide’s aryl group significantly alter properties. Below is a comparative breakdown:
Table 1: Structural Comparison of Key Analogs
Key Observations:
- Sulfanyl substituents (e.g., (4-chlorobenzyl)sulfanyl in ) increase molecular weight and may alter lipophilicity due to sulfur’s polarizability.
Acetamide Substituents :
- The N-(2-methoxy-5-methylphenyl) group in the target compound combines steric bulk (methyl) and hydrogen-bonding capacity (methoxy), which could improve target selectivity compared to simpler aryl groups (e.g., N-(4-ethylphenyl) in ).
- N-(4-methoxybenzyl) () and N-(2,5-dimethylphenyl) () analogs demonstrate how substituent position affects electronic and steric profiles.
Physicochemical and Pharmacological Implications
Table 2: Hypothetical Property Comparison Based on Substituents
- Electron-Withdrawing Effects: The 4-chlorophenoxy group in the target compound may reduce oxidative metabolism compared to methylphenoxy analogs .
- Steric Effects : Bulky substituents (e.g., 2-methoxy-5-methylphenyl) could hinder enzymatic degradation, enhancing half-life .
Biological Activity
The compound 2-[8-(4-chlorophenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide represents a significant advancement in medicinal chemistry due to its complex structure and potential biological activities. Its unique triazolopyrazinone core is associated with a range of pharmacological effects, including antibacterial, antifungal, and anticancer activities. This article delves into the synthesis, biological evaluations, and potential applications of this compound.
- Molecular Formula : C21H18ClN5O3
- Molecular Weight : 423.9 g/mol
- CAS Number : 1251679-05-6
- Structure : The compound features a triazolopyrazinone core with specific substituents that enhance its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of triazolo[4,3-a]pyrazine derivatives. In vitro evaluations demonstrated that compounds similar to the target compound exhibited moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2e | Staphylococcus aureus | 32 µg/mL |
| 2e | Escherichia coli | 16 µg/mL |
These findings suggest that the incorporation of specific substituents can significantly enhance the antibacterial properties of triazolo[4,3-a]pyrazine derivatives .
Antifungal Activity
The triazolopyrazinone scaffold is also known for its antifungal properties. Studies indicate that certain derivatives demonstrate effective inhibition against various fungal strains. The mechanism typically involves disruption of fungal cell membrane integrity or interference with metabolic pathways essential for fungal growth.
Anticancer Activity
The anticancer effects of compounds within this class have garnered attention due to their ability to induce apoptosis in cancer cells. Research has shown that derivatives can inhibit tumor growth and promote cell cycle arrest in various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5 | A549 (lung cancer) | 49.85 |
This suggests that modifications to the triazolopyrazinone core can lead to enhanced cytotoxicity against specific cancer types .
The biological activities of this compound can be attributed to several mechanisms:
- DNA Interaction : Many triazolo[4,3-a]pyrazine derivatives interact with DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria.
- Cell Membrane Disruption : The compounds may disrupt bacterial and fungal cell membranes, leading to cell lysis.
- Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways through the activation of caspases and other pro-apoptotic factors.
Study on Antibacterial Activity
A study conducted on various triazolo[4,3-a]pyrazine derivatives demonstrated significant antibacterial activity against common pathogens. The structure–activity relationship (SAR) analysis revealed that electron-donating groups at specific positions enhanced antibacterial efficacy compared to electron-withdrawing groups .
Study on Anticancer Efficacy
In another investigation focusing on anticancer properties, researchers screened a library of compounds against multicellular spheroids to identify effective candidates. The compound exhibited promising results in reducing tumor size and inducing apoptosis in treated spheroids compared to controls .
Q & A
Q. What are the key considerations for synthesizing this compound, and what methodologies are typically employed?
Synthesis involves multi-step reactions, including condensation of triazolo-pyrazine intermediates with substituted acetamides. Critical parameters include:
- Temperature control : Reactions often proceed at 10–60°C to minimize side products (e.g., dimerization) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol or acetone is used for recrystallization .
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) improve reaction efficiency . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is standard .
Q. How is structural confirmation achieved for this compound?
A combination of spectroscopic and chromatographic techniques is required:
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., triazole ring protons at δ 8.2–8.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks within ±2 ppm accuracy) .
- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water mobile phases .
Q. What in vitro assays are suitable for initial biological activity screening?
- Enzyme inhibition assays : Target-specific assays (e.g., kinase or protease inhibition) with IC₅₀ determination via fluorometric/colorimetric readouts .
- Cell viability assays : Use of MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
Q. What safety protocols are recommended for handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing derivatives with bulky substituents?
- Stepwise coupling : Introduce bulky groups (e.g., 4-chlorophenoxy) early to avoid steric hindrance in later steps .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields by 15–20% .
- Protecting groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during intermediate steps .
Q. How to resolve contradictions in biological activity data across different assay systems?
- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamic profiling .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 4-chlorophenoxy with 4-fluorophenoxy) to assess SAR trends .
Q. What strategies address low thermal stability during storage?
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .
- Degradation analysis : Use TGA (thermogravimetric analysis) to identify decomposition thresholds (>150°C) and HPLC-MS to characterize degradation products .
Q. How to investigate conflicting binding modes predicted by computational docking vs. experimental data?
- Mutagenesis studies : Alter key residues in the target protein (e.g., ATP-binding pocket of kinases) to validate docking poses .
- X-ray crystallography : Co-crystallize the compound with its target to resolve 3D binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
